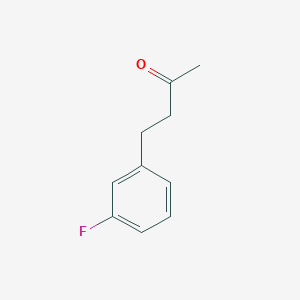

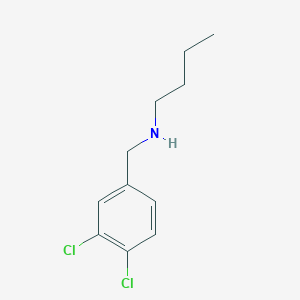

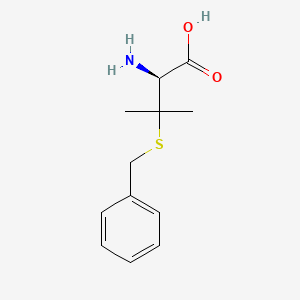

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" is a quinoline derivative that is presumed to possess unique chemical and physical properties, making it a potential candidate for various chemical reactions and applications in drug development.

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies that allow for the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, a novel synthesis approach for quinoline derivatives has been reported where a one-pot C–C and C–N bond-forming strategy is employed using water as an environmentally friendly solvent . Another method involves a two-step synthesis starting from commercially available 2-aminobenzoic acids, leading to the formation of substituted quinolines . Additionally, a practical synthesis route for a quinoline derivative has been developed, which includes chlorination and intramolecular cyclization reactions . These methods highlight the versatility and creativity in the synthesis of quinoline compounds, which could be adapted for the synthesis of "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The presence of substituents such as ethyl, methoxy, and thiol groups can significantly influence the electronic and steric properties of the molecule. For example, the crystal structure of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, was determined and showed the presence of a strong intramolecular hydrogen bond . This suggests that "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" may also exhibit unique intramolecular interactions that could affect its reactivity and binding properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including alkylation, cyclization, and nucleophilic substitution. For instance, a quinoline thione derivative was alkylated to produce a 2-methylthio derivative, and upon treatment with different reagents, it underwent intramolecular cyclization to afford tetrahydrothieno[2,3-b]quinolines . Another study reported the synthesis of a quinoline proton sponge through aminodehalogenation and nucleophilic substitution reactions . These reactions demonstrate the reactivity of quinoline derivatives and suggest that "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and reactivity. For example, the reaction of ethyl halomethylmethoxybenzoates with sodium thiolates followed by treatment with lithium diisopropylamide led to the formation of benzyl anions, which reacted with nitriles to yield isoquinolinones . This indicates that the physical properties such as acidity and basicity of the thiol group in "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" could play a crucial role in its reactivity and the types of reactions it can undergo.

科学的研究の応用

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their significant role in drug discovery, particularly in the realm of cancer and central nervous system (CNS) disorders. These derivatives have demonstrated potential in addressing various infectious diseases like malaria, tuberculosis, and HIV, making them promising candidates for novel drug development. The approval of trabectedin for soft tissue sarcomas marks a pivotal advancement in anticancer drug discovery, highlighting the importance of THIQs in therapeutic applications (Singh & Shah, 2017).

Antioxidant Properties and Applications

Quinoline derivatives like ethoxyquin (EQ) have been pivotal in protecting polyunsaturated fatty acids in fish meal, which are susceptible to spontaneous combustion due to their high degree of unsaturation. EQ's effectiveness and transformation into potent antioxidants during storage, such as EQ-dimer, illustrate its strong antioxidant properties. These properties are not only crucial in preserving fish meal but also highlight the potential for broader applications in protecting against oxidative stress (de Koning, 2002).

Potential in Medicinal Chemistry

8-Hydroxyquinolines have garnered significant interest due to their biological activities. Their properties make them strong candidates for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The modification of these derivatives is being actively researched to develop more potent, target-based drug molecules, leveraging their metal chelation properties for therapeutic applications (Gupta, Luxami, & Paul, 2021).

Enzymatic Approach in Organic Pollutant Treatment

The use of oxidoreductive enzymes, in combination with redox mediators, has shown promising results in the degradation of recalcitrant organic pollutants in wastewater. This approach enhances the substrate range and efficiency of degradation, underscoring the potential of quinoline derivatives in environmental applications. The compatibility of certain redox mediators with various enzymes opens new avenues for the remediation of aromatic compounds in industrial effluents (Husain & Husain, 2007).

特性

IUPAC Name |

3-ethyl-6-methoxy-2-methyl-1H-quinoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-4-10-8(2)14-12-6-5-9(15-3)7-11(12)13(10)16/h5-7H,4H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRODOLHHOXXKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355077 |

Source

|

| Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol | |

CAS RN |

332150-08-0 |

Source

|

| Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)

![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)